pKa values and acidity of 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide
pKa values and acidity of 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide
An In-depth Technical Guide to the pKa Values and Acidity of 2-(2-Methyl-1,3-thiazol-4-yl)phenol Hydrobromide
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) is a critical parameter that governs a compound's behavior in biological systems. The pKa value dictates the extent of ionization at a given pH, which in turn profoundly influences essential pharmacokinetic characteristics such as absorption, distribution, metabolism, and excretion (ADME).[1][2][3] This guide provides a comprehensive technical examination of the acidic and basic properties of 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide, a heterocyclic compound of interest to medicinal chemists and pharmaceutical scientists.
The molecule features two key ionizable centers: a phenolic hydroxyl group and a basic nitrogen atom within the thiazole ring. This dual nature makes its acid-base chemistry particularly interesting. This document will delve into the theoretical underpinnings of its acidity, present established experimental protocols for accurate pKa determination, and discuss the implications of these values for drug development professionals. The compound is supplied as a hydrobromide salt, indicating that the most basic center is protonated in its solid form.
Molecular Structure:
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Free Base: 2-(2-Methyl-1,3-thiazol-4-yl)phenol
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Hydrobromide Salt: 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide
Theoretical Framework: Understanding the Ionization Behavior
The acid-base profile of 2-(2-Methyl-1,3-thiazol-4-yl)phenol is defined by the interplay between its acidic phenolic group and its basic thiazole moiety.
The Ionizable Centers
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Phenolic Hydroxyl (-OH) Group: The hydroxyl group attached to the benzene ring is weakly acidic. Its deprotonation yields a negatively charged phenoxide ion.
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Thiazole Nitrogen (C=N-C): The nitrogen atom in the thiazole ring possesses a lone pair of electrons and acts as a Lewis base, capable of accepting a proton to form a positively charged thiazolium cation.
Factors Influencing Acidity and Basicity
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Phenolic Acidity: Phenols are generally more acidic than aliphatic alcohols (pKa of phenol is ~10, while for alcohols it's ~16-18).[4] This increased acidity is due to the resonance stabilization of the resulting phenoxide anion, where the negative charge is delocalized across the benzene ring.[4][5][6]
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Effect of the Thiazole Substituent: The acidity of the phenolic group is modulated by the nature of the substituent on the aromatic ring.[7] The 2-methyl-1,3-thiazole ring, positioned ortho to the hydroxyl group, is an electron-withdrawing group. This property enhances the acidity of the phenol (lowering its pKa) by further stabilizing the negative charge of the conjugate phenoxide base through inductive effects.[4][5]
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Thiazole Basicity: The basicity of the thiazole nitrogen is relatively weak. For context, the conjugate acid of a related compound, 2-methyl-Δ2-thiazoline, has a pKa of 5.22.[8] This value provides a reasonable estimate for the pKa of the protonated thiazole ring in the target molecule.
Acid-Base Equilibria
When dissolved in water, the hydrobromide salt exists as a protonated thiazolium species. As the pH of the solution is raised, two deprotonation events will occur. The thiazolium ion, being the stronger acid (lower pKa), will deprotonate first, followed by the weaker acid, the phenolic hydroxyl group.
The equilibria can be visualized as follows:
Caption: Acid-base equilibria of 2-(2-Methyl-1,3-thiazol-4-yl)phenol.
Predicted pKa Values
Computational methods provide a valuable first approximation of pKa values before experimental work is undertaken.[9] These predictions combine quantum mechanical calculations with machine learning algorithms to estimate the dissociation constants.[3] However, their accuracy can be limited by the complexity of modeling solvation effects.[10][11]
| Ionizable Group | Predicted pKa | Source |
| Phenolic -OH | 8.70 ± 0.30 | ChemicalBook[12] |
| Thiazolium -NH⁺ | ~5.2 (estimate) | Based on 2-methyl-Δ2-thiazoline[8] |
Experimental Determination of pKa Values
For definitive pKa determination, experimental methods remain the gold standard. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used techniques in the pharmaceutical industry.[13][14][15]
General Sample Preparation Considerations
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Starting Material: The starting material is the hydrobromide salt. It should be dissolved in high-purity, carbonate-free water to a known concentration, typically between 10⁻⁴ M and 10⁻³ M for potentiometry.[14][16]
-
Solubility: If the compound has low aqueous solubility, the use of a co-solvent like methanol may be necessary. However, this requires subsequent extrapolation to determine the pKa in a purely aqueous environment.[14]
-
Ionic Strength: All measurements should be conducted at a constant ionic strength, typically maintained with a background electrolyte like 0.15 M KCl, to ensure consistent activity coefficients.[16]
Method 1: Potentiometric Titration
This high-precision technique involves monitoring pH changes as a standardized titrant is added to the sample solution.[14][17] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH where the concentrations of the acid and its conjugate base are equal.[16]
-
Instrument Calibration: Calibrate the potentiometer and the combined glass pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[16] Ensure the temperature of the buffers and the sample solution is constant.
-
Sample Preparation: Accurately weigh and dissolve 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide in a solution of constant ionic strength (e.g., 0.15 M KCl) to achieve a final concentration of approximately 1 mM.[16]
-
Inert Atmosphere: Place the sample solution in a sealed titration vessel and purge with nitrogen gas for 10-15 minutes to displace dissolved carbon dioxide, which can interfere with the measurement.[16] Maintain a gentle nitrogen blanket over the solution throughout the titration.
-
Titration: While stirring the solution, add small, precise increments of a standardized, carbonate-free sodium hydroxide (NaOH) solution (e.g., 0.1 M).
-
Data Acquisition: Record the pH value and the volume of titrant added after each increment, allowing the reading to stabilize before proceeding. Continue the titration well past the second equivalence point.
-
Blank Titration: Perform a blank titration using only the ionic strength adjustment solution to correct for the buffering capacity of water and any impurities.[14]
The pKa values are found at the half-equivalence points. The equivalence points can be accurately determined by plotting the first or second derivative of the pH vs. volume curve (ΔpH/ΔV or Δ²pH/ΔV²).[18] At the midpoint of each buffer region (halfway to the equivalence point), the pH is equal to the pKa.[16]
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- 5. byjus.com [byjus.com]
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- 11. reddit.com [reddit.com]
- 12. 2-(2-METHYL-THIAZOL-4-YL)-PHENOL CAS#: 160241-65-6 [m.chemicalbook.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
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